3-(Aminomethyl)thiolan-3-ol
Description
3-(Aminomethyl)thiolan-3-ol is a heterocyclic compound featuring a thiolane (tetrahydrothiophene) ring substituted with an aminomethyl group at the 3-position. This compound is structurally characterized by a sulfur atom within the five-membered ring, which distinguishes it from oxygen-containing analogs like oxolane derivatives.
Properties
IUPAC Name |
3-(aminomethyl)thiolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NOS/c6-3-5(7)1-2-8-4-5/h7H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHRHLLCUNIKIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375473-14-5 | |
| Record name | 3-(aminomethyl)thiolan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)thiolan-3-ol typically involves the reaction of thiolane derivatives with aminomethylating agents. One common method includes the use of formaldehyde and ammonia in the presence of a catalyst to introduce the aminomethyl group onto the thiolane ring. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalytic systems and automated monitoring of reaction parameters can further enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)thiolan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiolane ring or the aminomethyl group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be employed under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound, depending on the specific reagents and conditions used.
Scientific Research Applications
3-(Aminomethyl)thiolan-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)thiolan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with these targets, leading to modulation of their activity. The thiolan ring and hydroxyl group may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogs and Molecular Properties
The following table compares key structural and physicochemical properties of 3-(Aminomethyl)thiolan-3-ol with its analogs:
Key Observations:
- Thiolane vs. Oxolane Rings: The sulfur atom in this compound increases molecular weight and polarizability compared to its oxygen analog, 3-(Aminomethyl)oxolan-3-ol. This substitution may influence solubility, hydrogen-bonding capacity, and reactivity in synthetic applications.
Toxicity and Regulatory Status
- 3-(Aminomethyl)oxolan-3-ol: Requires stringent storage conditions (2–8°C), indicating sensitivity to environmental degradation . Safety data sheets emphasize precautionary handling but lack explicit LD50 values.
- This compound: Limited toxicity data are available.
Biological Activity
3-(Aminomethyl)thiolan-3-ol is a chemical compound with the molecular formula C₅H₁₁NOS, characterized by a thiolan ring substituted with an aminomethyl group and a hydroxyl group. This unique structure contributes to its distinctive chemical reactivity and potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis.
Chemical Structure and Properties
- Molecular Formula : C₅H₁₁NOS
- IUPAC Name : this compound
- Canonical SMILES : C1CSCC1(CN)O
- InChI Key : XJHRHLLCUNIKIE-UHFFFAOYSA-N
The compound's structure allows it to undergo various chemical transformations, making it a valuable building block in organic synthesis. Its functional groups provide opportunities for diverse reactions, including oxidation, reduction, and substitution.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal activities. Studies have shown that compounds with similar structures often demonstrate efficacy against a range of pathogens, suggesting that this compound may also possess similar properties.
A study on related aminomethyl derivatives highlighted their potential antimicrobial and antioxidant activities, indicating that modifications around the thiolane core can enhance biological efficacy .
The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions, modulating enzyme activities or receptor functions. The hydroxyl group and thiolan ring may also contribute to binding affinity and specificity.
Synthesis and Applications
The synthesis of this compound typically involves the reaction of thiolane derivatives with aminomethylating agents. Common methods include using formaldehyde and ammonia under controlled conditions to yield high-purity products.
In industrial settings, continuous flow reactors optimize reaction efficiency. The compound serves as a building block in synthesizing more complex molecules and is studied for its potential therapeutic applications in drug development.
Comparative Analysis
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| 3-(Aminomethyl)tetrahydrothiophene-3-ol | Tetrahydrothiophene ring | Antimicrobial properties |
| 3-(Aminomethyl)thiolane-2-ol | Hydroxyl group position differs | Potential antifungal activity |
| 3-(Aminomethyl)thiolan-2-one | Contains a ketone group instead of hydroxyl | Diverse reactivity profiles |
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct biological activity compared to its analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
